

Spectroscopic Data for Citraconimide

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Compound Focus: Citraconimide

CAS No.: 1072-87-3

Cat. No.: S603539

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The table below summarizes the types of spectroscopic data used for characterizing **citraconimide** and related compounds, based on the information found in the search results.

Spectroscopic Method	Reported Data/Usage for Citraconimide	Source Context
Infrared (IR) Spectroscopy	Used for structure confirmation of monomers [1]. Specific absorption bands for citraconimide not detailed.	Research on functional bismaleimides and biscitraconimides [1].

| **Nuclear Magnetic Resonance (NMR)** | **¹H-NMR & ¹³C-NMR:** Used for structure confirmation of monomers [1]. **Solvents mentioned:** Chloroform-d (CDCl₃) is a common solvent for NMR analysis [2]. **Specific shifts:** Not available for **citraconimide**. | Research on functional bismaleimides and biscitraconimides [1]; General ¹³C NMR data for heterocyclic compounds [2]. || **Mass Spectrometry (MS)** | Not explicitly mentioned for **citraconimide**. General principles and data interpretation for compounds are available [3]. | Guide on mass spectrometry for atomic and molecular analysis [3]. || **UV-Vis Spectroscopy** | Not mentioned for **citraconimide**. | - |

Experimental Protocols for Key Techniques

The original research publications typically provide detailed methodologies. Here are the general principles for the key techniques used, which you can adapt for characterizing **citraconimide**.

NMR Spectroscopy

NMR spectroscopy is used to determine the structure, dynamics, and chemical environment of atoms in a molecule.

- **Sample Preparation:** A small amount of the **citraconimide** sample (typically 5-20 mg) is dissolved in 0.5-1 mL of a deuterated solvent such as **Chloroform-d (CDCl₃)** or **Dimethyl sulfoxide-d₆ (DMSO-d₆)** [2]. The solution is then transferred to a specialized NMR tube.
- **Data Acquisition:** Spectra (¹H and ¹³C) are acquired using a Fourier Transform NMR spectrometer. For ¹³C NMR, techniques like noise decoupling are used to enhance signal intensity [2].
- **Data Interpretation:** Chemical shifts (δ) are reported in parts per million (ppm). The expected chemical environments for **citraconimide** include the vinylic protons and carbons of the imide ring and the methyl group substituent.

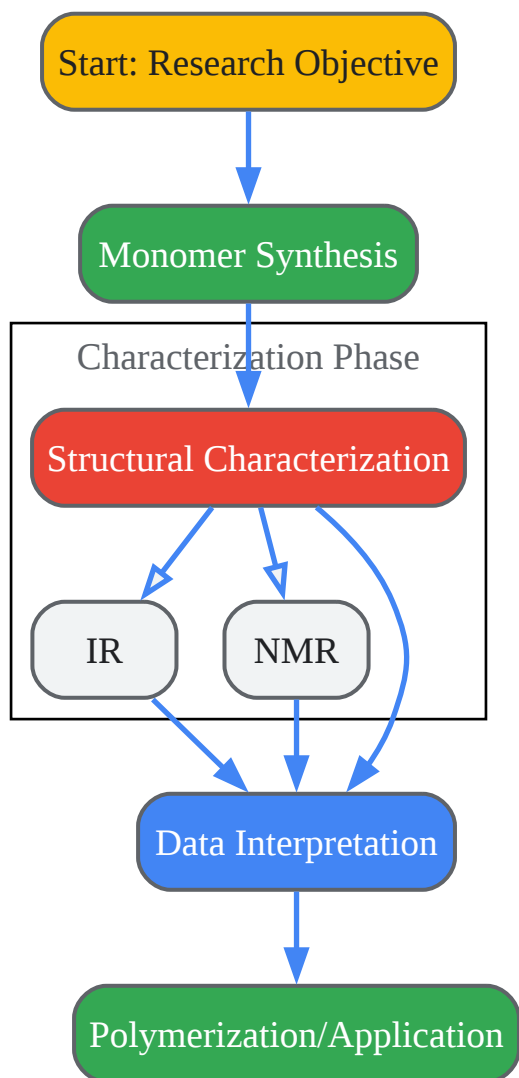
Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups by measuring the absorption of infrared light.

- **Sample Preparation:** For **citraconimide**, which is likely a solid, a common method is the **KBr pellet technique**. A small quantity of the compound is ground with potassium bromide (KBr) and pressed into a transparent pellet.
- **Data Acquisition:** The pellet is placed in the path of an IR spectrometer, and a spectrum is recorded, typically over a wavenumber range of 4000-400 cm⁻¹.
- **Data Interpretation:** Key absorption regions to examine for **citraconimide** would be:
 - **C=O Stretch:** Strong bands in the region of ~1700 cm⁻¹, typical of the imide carbonyl groups.
 - **C=C Stretch:** A band in the region of ~1600-1650 cm⁻¹ for the alkene in the ring.

Research and Characterization Workflow

The following diagram outlines the general workflow for the synthesis and characterization of **citraconimide**-derived compounds, based on the methodologies described in the research.



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References

1. New Functional Maleimides and Citraconimides ... | Semantic Scholar [semanticscholar.org]
2. [sciencedirect.com/topics/chemistry/13c- nmr - data](https://www.sciencedirect.com/topics/chemistry/13c-nmr-data) [sciencedirect.com]

3. Atomic Structure - Mass (A-Level Chemistry) - Study Mind Spectrometry [studymind.co.uk]

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